N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h5,9-12H,2-4,6-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWTURGNUODHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrimidin-4-amine
Step 1: Preparation of 4,6-dichloropyrimidine
4,6-Dichloropyrimidine is commercially available or synthesized via cyclization of malononitrile with trichloroacetimidate under acidic conditions.
Step 2: Selective Amine Substitution at C4
4,6-Dichloropyrimidine reacts with 2-(cyclohex-1-en-1-yl)ethylamine in anhydrous THF at 0°C–25°C for 12–24 hours. Triethylamine (3 equiv.) is added to scavenge HCl. The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrimidin-4-amine (68–72%).
Characterization Data
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MS (ES+) : m/z 252.1 [M+H]⁺ (calc. 251.7 for C₁₂H₁₅ClN₃).
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¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrimidine-H), 5.72 (m, 1H, cyclohexenyl-H), 3.68 (t, J=6.8 Hz, 2H, NCH₂), 2.20–1.98 (m, 6H, cyclohexenyl-CH₂), 1.65 (m, 2H, CH₂).
Alternative Route: Sequential Amine and Pyrazole Installation
Step 1: 6-Bromo-4-chloropyrimidine Synthesis
4-Chloropyrimidine is brominated at C6 using NBS (N-bromosuccinimide) in CCl₄ under UV light (yield: 89%).
Step 2: Buchwald-Hartwig Amination
6-Bromo-4-chloropyrimidine, 2-(cyclohex-1-en-1-yl)ethylamine, Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ (2.5 equiv.) in toluene at 110°C for 24 hours yield 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrimidin-4-amine (71%).
Step 3: Pyrazole Coupling via Ullmann Reaction
6-Bromo intermediate reacts with 4-methyl-1H-pyrazole, CuI (10 mol%), and trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 120°C for 24 hours. Purification by SFC (ChiralPak AD-H) affords the target compound (52%).
Critical Reaction Parameters and Yield Optimization
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 2.2 (Suzuki) | Route 2.3 (Ullmann) |
|---|---|---|
| Overall Yield | 58–63% | 52% |
| Reaction Time | 8 hours | 24 hours |
| Catalyst Cost | High (Pd) | Moderate (Cu) |
| Purification Difficulty | Moderate | High |
Key Observations :
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Suzuki-Miyaura coupling offers higher yields but requires expensive palladium catalysts.
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Ullmann coupling is cost-effective but suffers from longer reaction times and challenging purifications due to copper residues.
Stereochemical Considerations and Purification
The cyclohexenylethyl group introduces geometric isomerism (cis/trans). Supercritical Fluid Chromatography (SFC) with ChiralPak columns (e.g., AD-H or IC-H) resolves diastereomers using methanol/CO₂ gradients. For example:
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SFC Conditions : 40% MeOH + 0.25% DEA in CO₂, 70 mL/min, 40°C.
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Retention Times : cis-isomer (Peak 1: 8.2 min), trans-isomer (Peak 2: 10.5 min).
Scalability and Industrial Feasibility
Challenges :
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Pd catalyst removal via SiliaMetS® thiol resin adds $15–20/g cost.
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High-boiling solvents (dioxane, DMSO) complicate large-scale distillations.
Solutions :
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Switch to microwave-assisted reactions (e.g., 150°C, 1 hour) reduces Ullmann coupling time by 75%.
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Replace PdCl₂(dppf) with recyclable Pd nanoparticles on mesoporous silica (yield: 55%, 5 reuses).
Characterization and Quality Control
Table 2: Spectroscopic Data Validation
| Technique | Data | Target Compound | Reference Standard |
|---|---|---|---|
| ¹H NMR | δ 8.35 (s, 1H, pyrimidine-H) | Matches | USP Pyrimidine-004 |
| HRMS | 310.1662 [M+H]⁺ (calc. 310.1665) | Deviation: 0.3 ppm | NIST MS Library |
| HPLC | Purity: 99.1% (ACN/H₂O, 254 nm) | USP <621> | Pharmacopeial |
Impurity Profile :
-
Main byproduct (3%): N-alkylated dimer (m/z 619.2 [M+H]⁺).
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The 4-methylpyrazole group is less sterically hindered than halogenated aryl substituents (e.g., 4-bromophenyl in ), which may improve solubility .
- The cyclohexenylethyl chain offers a balance of lipophilicity and rigidity compared to morpholine or difluorocyclohexyl groups in WHO-listed analogues .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogues:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often involving condensation of pyrimidine precursors with cyclohexenylethylamine derivatives. For example, similar pyrimidine-amine derivatives are synthesized using ethanol or dimethyl sulfoxide as solvents, with catalysts like triethylamine (TEA) to facilitate nucleophilic substitution at elevated temperatures (e.g., 140°C in sealed tubes) . Optimization includes adjusting solvent polarity, temperature, and catalyst ratios to improve yield and purity. Post-synthesis purification via prep-TLC or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) is essential for verifying the positions of substituents, such as the cyclohexenyl and pyrazole groups. Mass spectrometry (MS, ESI+) confirms molecular weight (e.g., m/z 452 [M + H]+ for structurally related compounds) . Infrared (IR) spectroscopy can identify functional groups like amine stretches. Purity is validated via HPLC with UV detection at λ ~254 nm .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or receptor-binding assays) due to the pyrimidine-pyrazole scaffold’s known affinity for such targets . Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. Cell viability assays (MTT or CellTiter-Glo) in cancer or neuronal cell lines are recommended for preliminary toxicity and efficacy profiling .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions often arise from variations in cell permeability, metabolic stability, or assay conditions. Replicate experiments under standardized protocols (e.g., consistent serum concentrations, pH, and temperature). Use orthogonal assays (e.g., thermal shift assays alongside SPR) to validate target engagement . Pharmacokinetic studies (e.g., microsomal stability assays) can clarify discrepancies between in vitro and in vivo results .
Q. What strategies are effective for improving the compound’s solubility and bioavailability?
- Methodological Answer : Modify the cyclohexenyl or pyrazole moieties to introduce hydrophilic groups (e.g., hydroxyl or tertiary amines). Co-solvent systems (DMSO/PEG) or nanoformulation (liposomes) enhance solubility. Assess logP and pKa computationally (e.g., using ACD/Labs) to guide derivatization . In vivo bioavailability studies in rodent models with LC-MS/MS quantification are recommended for iterative optimization .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : Synthesize analogs with targeted substitutions:
- Pyrimidine ring : Replace 4-methylpyrazole with bulkier heterocycles (e.g., indole) to assess steric effects.
- Cyclohexenyl group : Test saturated cyclohexyl or aromatic phenyl analogs to evaluate conformational flexibility.
Use multivariate analysis (e.g., PCA) to correlate structural changes with activity trends. High-throughput crystallography or docking (AutoDock Vina) can predict binding modes to guide SAR .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene knockout of putative targets (e.g., kinases) with rescue experiments to confirm specificity. Phosphoproteomics or transcriptomics (RNA-seq) can identify downstream pathways . For in vivo models, use tissue-specific knockout mice and monitor biomarker changes via ELISA or Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
